ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocycle featuring:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core.
- A 4-chlorobenzoyl substituent at position 4.
- An oxolan-2-ylmethyl group (tetrahydrofuran-derived) at position 5.
- An ethyl carboxylate moiety at position 3.
Key properties such as solubility, stability, and intermolecular interactions are influenced by its substituents and stereoelectronic features.
Properties
IUPAC Name |
ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVJSQBJXIFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of a suitable triazatricyclic precursor with 4-chlorobenzoyl chloride under basic conditions to form the chlorobenzoyl-imino intermediate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to introduce the ethyl ester group. The final step involves the addition of oxolan-2-ylmethyl bromide to the triazatricyclic core under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imino group to an amine or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl moiety, where nucleophiles like amines or thiols can replace the bromide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazatricyclic derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The structural complexity of the compound suggests it may exhibit anticancer properties. Compounds with similar triazole frameworks have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research has indicated that derivatives of triazole compounds often possess antimicrobial activities. Ethyl 6-(4-chlorobenzoyl)imino derivatives could be explored for potential use against various bacterial and fungal infections.
Material Science
- Organic Photovoltaics : The unique electronic properties of the compound may allow it to be used in organic photovoltaic devices. Its ability to absorb light and convert it into energy could be investigated for solar energy applications.
- Polymer Chemistry : The compound might serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties or thermal stability.
Agricultural Chemistry
- Pesticide Development : Given its structural characteristics, this compound may be evaluated for its efficacy as a pesticide or herbicide. Compounds with similar structures have shown promise in pest control formulations.
Case Study 1: Anticancer Activity
A study conducted on triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of a chlorobenzoyl group was noted to enhance the compound's activity by increasing lipophilicity and cellular uptake . This suggests that ethyl 6-(4-chlorobenzoyl)imino derivatives could be further evaluated for their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry highlighted several triazole compounds with potent antibacterial activity against resistant strains of bacteria . The findings indicate that structural modifications similar to those found in ethyl 6-(4-chlorobenzoyl)imino could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzoyl group may facilitate binding to hydrophobic pockets, while the triazatricyclic core may interact with specific active sites. The oxolan-2-ylmethyl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
- Key Differences :
- Chloro Position : 3-chlorobenzoyl vs. 4-chlorobenzoyl in the target compound.
- Substituent at Position 7 : Methyl vs. oxolan-2-ylmethyl.
- The oxolan-2-ylmethyl group in the target compound enhances polarity and hydrogen-bonding capacity due to the oxygen atom in the tetrahydrofuran ring, improving aqueous solubility compared to the methyl group .
5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one ()
- Key Differences :
- Core Structure : Imidazolone ring vs. tricyclic system in the target.
- Substituents : Chlorobenzylidene and toluidine groups.
- The toluidine groups may enhance hydrophobic interactions but reduce solubility compared to the target’s oxolan and carboxylate moieties .
Physicochemical Properties
- Analysis :
- The target compound’s higher topological polar surface area (PSA) compared to ’s imidazolone derivative suggests better solubility in polar solvents, critical for bioavailability.
- The XLogP3 value of 2.7 (analogue in ) indicates moderate lipophilicity, balancing membrane permeability and solubility .
Hydrogen Bonding and Crystal Packing
- Hydrogen Bonding: The target’s imino (NH), oxo (C=O), and oxolan oxygen atoms create a robust hydrogen-bonding network, as described in ’s graph-set analysis. Compared to the methyl-substituted analogue (), the oxolan group may form additional C–H···O interactions, stabilizing crystal lattices .
- Crystallography Tools :
Biological Activity
Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article summarizes its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological properties:
- Chemical Formula : C27H27ClN4O4
- CAS Number : 845802-56-4
- Molecular Weight : 487.98 g/mol
The presence of the chlorobenzoyl group and triazatricyclo structure suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to ethyl 6-(4-chlorobenzoyl)imino derivatives exhibit significant antitumor activities. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Ethyl 6-(4-chlorobenzoyl)imino derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes . In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes relevant to disease processes. For example, it has been tested as a potential inhibitor of SIRT1/2, which are NAD+-dependent deacetylases implicated in cancer and metabolic disorders . The inhibition of these enzymes suggests a role in regulating cellular metabolism and gene expression.
Study on Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including ethyl 6-(4-chlorobenzoyl)imino compounds. The results showed that these compounds significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
Antimicrobial Testing
A comprehensive antimicrobial study assessed the efficacy of ethyl 6-(4-chlorobenzoyl)imino compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
